Allosteric Modulation of Hepatitis B Virus Core Protein: Binding Affinity and Mechanistic Profiling of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide
Allosteric Modulation of Hepatitis B Virus Core Protein: Binding Affinity and Mechanistic Profiling of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide
Executive Summary
Despite the clinical success of nucleos(t)ide analogues (NAs) in suppressing Hepatitis B Virus (HBV) replication, these therapies rarely achieve a functional cure because they fail to eliminate covalently closed circular DNA (cccDNA), the viral reservoir responsible for persistent infection[1]. To address this gap, the HBV core protein (Cp) has emerged as a highly validated therapeutic target. Cp plays an indispensable role throughout the viral life cycle, orchestrating pregenomic RNA (pgRNA) encapsidation, reverse transcription, and intracellular trafficking to replenish the cccDNA pool[2].
Capsid Assembly Modulators (CAMs)—also known as Core protein Allosteric Modulators (CpAMs)—are a novel class of antivirals designed to disrupt these processes[1]. This technical guide provides an in-depth analysis of the 5-aminothiophene-2,4-dicarboxamide (ATDC) chemotype, specifically focusing on the binding affinity, mechanism of action, and experimental validation of its lead hit: 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (Compound 11) .
The ATDC Chemotype and Compound 11
Compound 11 was 2 utilizing a Thermal Shift Assay (TSA) designed to detect small molecules that alter the thermal stability of HBV capsids[2].
Structurally, Compound 11 features a 5-amino-3-methylthiophene core flanked by a 2,4-dicarboxamide moiety, with an N2-phenyl substitution[3].
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Causality in Molecular Design: The compound possesses a relatively low molecular weight (MW = 275.33 g/mol ) and high ligand efficiency (LE), making it an ideal scaffold for lead optimization[3]. Structure-Activity Relationship (SAR) studies revealed that the unsubstituted C-4 carboxamide is strictly required for binding[3]. Replacing this carboxamide with a cyano or ester group completely abolishes Cp binding affinity, indicating rigid steric and hydrogen-bonding requirements at this position within the binding pocket[3].
Mechanistic Profiling: CAM-A Pathway Modulation
The HBV genotype D core protein is a 183-amino acid polypeptide comprising an N-terminal assembly domain (NTD, aa 1–140) and an arginine-rich C-terminal domain (CTD, aa 150–183)[1]. The assembly of 120 Cp dimers into a mature icosahedral capsid is primarily driven by hydrophobic interactions at the dimer-dimer interfaces[1].
Compound 11 binds directly to a hydrophobic pocket—often referred to as the HAP (heteroaryldihydropyrimidine) pocket—located precisely at this dimer-dimer interface[1].
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Mechanism of Action: CAMs are broadly classified into two phenotypes: CAM-E (which induce empty, morphologically intact capsids) and CAM-A (which induce aberrant, non-icosahedral Cp structures)[1]. Compound 11 functions as a CAM-A modulator [2]. By binding to the HAP pocket, it alters the kinetic pathway of assembly, accelerating Cp-Cp association while misdirecting the geometric alignment[1]. This results in the formation of large, 2[2]. Consequently, pgRNA encapsidation is aborted, and the aberrant structures cannot traffic to the nucleus, effectively halting cccDNA replenishment[2].
Figure 1: Mechanism of action for Compound 11 modulating HBV Cp assembly via the CAM-A pathway.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of CpAMs requires a self-validating system of biophysical and cell-based assays. The following protocols detail the standard methodologies for profiling Compound 11.
Thermal Shift Assay (TSA) for Binding Affinity
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Purpose: To biophysically quantify the direct binding of Compound 11 to the HBV capsid by measuring changes in thermal stability ( Tm ).
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Causality: Ligand binding at the dimer-dimer interface rigidifies the capsid structure. Because the compound locks the dimers into a highly stable (albeit aberrant) aggregated state, it requires a higher temperature to denature the protein complex, resulting in a positive thermal shift ( ΔTm )[4].
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Protocol:
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Protein Preparation: Express and purify the 4 (assembly domain, aa 1–149) as dimers[4].
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Capsid Assembly: Induce capsid formation from Cp149 dimers by lowering the pH and increasing the NaCl concentration (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl)[4].
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Dye Addition: Add a hydrophobic fluorescent dye (e.g., SYPRO Orange) which fluoresces upon binding to exposed hydrophobic regions during protein denaturation.
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Compound Incubation: Incubate the pre-assembled capsids with 10 μM of Compound 11 in a 384-well PCR plate.
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Thermal Ramping: Subject the plate to a temperature gradient (25°C to 95°C) using a real-time PCR machine, monitoring fluorescence continuously.
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Data Analysis: Calculate the melting temperature ( Tm ) from the first derivative of the melt curve. A strong binding affinity for Compound 11 is denoted by a significant ΔTm (scored as "+++")[3].
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Intracellular HBV DNA Quantification (Antiviral Assay)
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Purpose: To determine the half-maximal effective concentration ( EC50 ) of Compound 11 in inhibiting viral replication[3].
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Protocol:
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Cell Culture: Seed HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates.
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Treatment: Treat cells with serial dilutions of Compound 11 for 6 to 9 days, refreshing the media and compound every 3 days.
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Lysis and Extraction: Lyse the cells to release intracellular core particles. Crucial Step: Digest unprotected DNA with DNase I to eliminate background plasmid/genomic DNA, ensuring only successfully encapsidated HBV DNA is isolated. Extract the DNA using a commercial viral DNA extraction kit.
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Quantification: Perform quantitative real-time PCR (qPCR) targeting the HBV core gene to quantify total intracellular HBV DNA.
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Calculation: Plot the dose-response curve to determine the EC50 (Compound 11 EC50 = 3.4 μM)[2].
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Cytotoxicity Assessment (Self-Validation)
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Purpose: To ensure the observed antiviral effect is a result of specific Cp modulation and not an artifact of generalized host cell death, establishing the CC50 [3].
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Protocol:
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Treat HepG2.2.15 cells with Compound 11 under conditions identical to the antiviral assay.
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Add CellTiter-Glo reagent to quantify cellular ATP levels as a direct indicator of metabolic viability.
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Calculate the CC50 (Compound 11 CC50 > 100 μM)[2].
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Quantitative Data & SAR Insights
The initial hit, Compound 11, served as a highly efficient scaffold for extensive Structure-Activity Relationship (SAR) optimization[5]. Modifications, particularly the substitution of the C-5 amino group and the introduction of cycloalkyl/aromatic rings, led to highly potent analogues (such as 19k and 19o) with nanomolar efficacy and excellent oral bioavailability ( F )[5].
| Compound | Structural Modification | Binding Affinity (TSA) | Antiviral EC50 (μM) | Cytotoxicity CC50 (μM) | Oral Bioavailability ( F ) |
| Compound 11 | Base ATDC hit (5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide) | Strong (+++) | 3.4 | >100 | N/A |
| Compound 19k | Optimized C-5 substitution | Strong (+++) | 0.31 | >100 | 46% |
| Compound 19o | Optimized C-5 substitution | Strong (+++) | 0.11 | >100 | 25% |
(Data synthesized from Tang et al., 2019[5])
Conclusion & Future Perspectives
The discovery of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide (Compound 11) validates the ATDC chemotype as a potent class of HBV Capsid Assembly Effectors[2]. By acting via the CAM-A mechanism, Compound 11 misdirects Cp assembly into aberrant aggregates, effectively neutralizing viral replication and preventing the nuclear recycling required for cccDNA maintenance[2]. The robust in vitro binding affinity, coupled with a high barrier to cytotoxicity and successful lead optimization into nanomolar inhibitors, positions this scaffold as a highly promising candidate in the pursuit of a functional HBV cure[5].
References
- Tang, J., Huber, A. D., Pineda, D. L., Boschert, K. N., Wolf, J. J., Kankanala, J., Xie, J., Sarafianos, S. G., & Wang, Z. (2019). "5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors." European Journal of Medicinal Chemistry, 164, 179-192.
- Tang, J., et al. (2019). "5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors" (PMC Full-Text Archive). National Institutes of Health.
- Lahlali, T., et al. (2025). "Computational Approaches to Predict Hepatitis B Virus Capsid Protein Mutations That Confer Resistance to Capsid Assembly Modulators." MDPI.
- Campagna, M. R., et al. (2020). "Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice." Antimicrobial Agents and Chemotherapy - ASM Journals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. 5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
